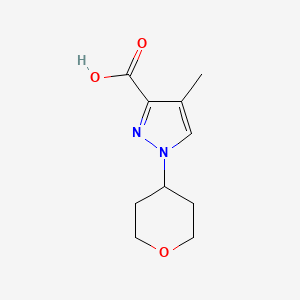![molecular formula C7H11ClN4 B1383682 N-[(pyridin-4-yl)methyl]guanidine hydrochloride CAS No. 2060008-97-9](/img/structure/B1383682.png)
N-[(pyridin-4-yl)methyl]guanidine hydrochloride
Übersicht
Beschreibung
N-[(pyridin-4-yl)methyl]guanidine hydrochloride (NPMG-HCl) is a guanidine derivative that has been studied for its potential applications in a variety of scientific fields. NPMG-HCl is a white crystalline powder that is soluble in water and other polar solvents. NPMG-HCl has been studied for its potential therapeutic effects, including its potential to treat certain types of cancer, its role in improving cognitive function, and its potential to reduce inflammation.
Wissenschaftliche Forschungsanwendungen
Conformational Control in Guanidine Derivatives
- Conformational Analysis: The synthesis and conformational analysis of pyridin-2-yl guanidine derivatives have been explored, highlighting significant differences in the dihedral angle between the guanidine/ium moiety and the pyridine ring in salts compared to protected derivatives. These studies are crucial for understanding the molecular dynamics and potential applications of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in various fields (Kelly et al., 2011).
Catalytic Applications
- Catalyst for Heck-Mizoroki Coupling Reactions: N-Aryl-N′,N″-di(pyridin-2-yl)- and N-aryl-N′,N″-bis(6-methylpyridin-2-yl)guanidines have been synthesized and used as catalysts in Heck-Mizoroki coupling reactions. This demonstrates the potential use of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in facilitating important chemical reactions (Mishra et al., 2019).
Synthesis of Complexes and Ligands
- Synthesis of Cobalt Complexes: The synthesis of guanidine-pyridine hybrid ligands and their application in forming cobalt complexes has been studied. These complexes exhibit unique structural characteristics and potential for various applications in coordination chemistry (Hoffmann et al., 2009).
- Synthesis of Pyrimidine Derivatives: N-(4-Methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine, a pyrimidine derivative, has been synthesized, showcasing the utility of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in the creation of new chemical entities (He et al., 2006).
Oxidative Cyclization
- Oxidative Cyclization Processes: Studies on the oxidative cyclization of pyridinyl guanidine derivatives provide insights into novel synthetic pathways, relevant for developing new compounds and materials (Ishimoto et al., 2015).
Biomedical Applications
- Insulinotropic Activity in Antidiabetic Agents: Substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidine and related compounds have been developed as a new class of antidiabetic agents, showing in vitro insulinotropic activity. This highlights the biomedical potential of N-[(pyridin-4-yl)methyl]guanidine hydrochloride (Bahekar et al., 2007).
Analysis of Superbases
- Study of Bicyclic Guanidine Superbases: Pyridine substituted with bicyclic guanidine groups has been analyzed as potential superbases, combining spectroscopic, diffraction, and computational techniques. This provides a foundation for the development of new superbases using N-[(pyridin-4-yl)methyl]guanidine hydrochloride (Schwamm et al., 2016).
Drug Design and Therapeutics
- Template for Drug Design Against Leukemia: Synthesis and characterization of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia, exemplify the role of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in therapeutic applications (Moreno-Fuquen et al., 2021).
Eigenschaften
IUPAC Name |
2-(pyridin-4-ylmethyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-7(9)11-5-6-1-3-10-4-2-6;/h1-4H,5H2,(H4,8,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVOGEKLWLJJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(pyridin-4-yl)methyl]guanidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



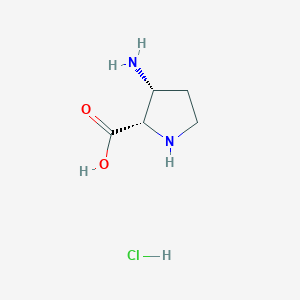
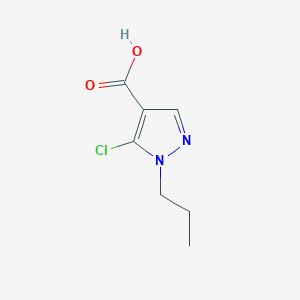

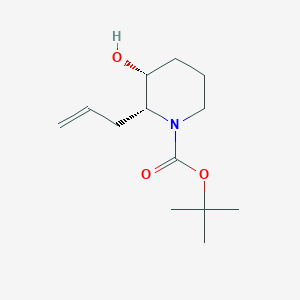
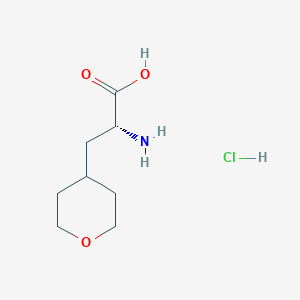

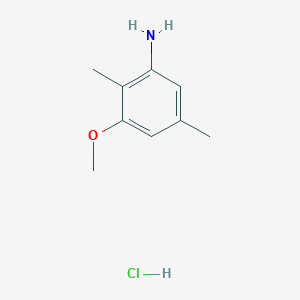
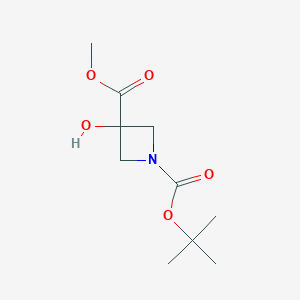
![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/structure/B1383614.png)
![tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate](/img/structure/B1383615.png)
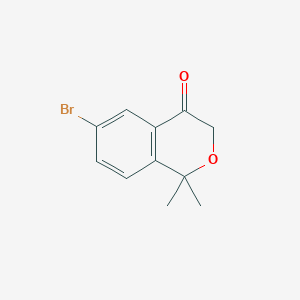
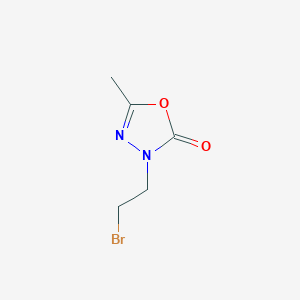
![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)
